REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12][S:13]([O-:15])=[O:14].[Na+]>CS(C)=O>[CH3:8][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=[C:2]([S:13]([CH3:12])(=[O:15])=[O:14])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=N1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The ice-cold solution was filtered
|
Type
|
CUSTOM
|
Details
|
a dark purple solid was collected
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethyl acetate (1 L)
|
Type
|
ADDITION
|
Details
|
The solution was treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered through Celite™
|
Type
|
WASH
|
Details
|
The Celite™ cake was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the filtrate was collected
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the filtrate under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC=C1[N+](=O)[O-])S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |